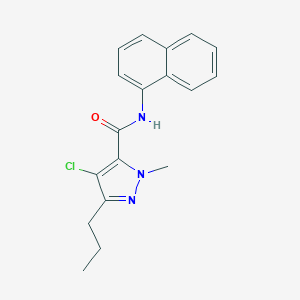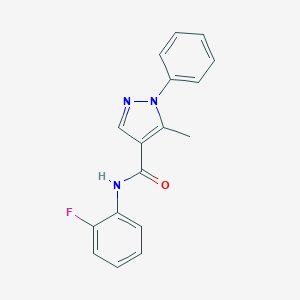
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide, also known as DMF-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMF-10 belongs to the family of nicotinamide derivatives and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is not fully understood. However, it has been suggested that 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide exerts its biological activities by modulating various signaling pathways in cells. For example, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit various biochemical and physiological effects. For example, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the expression of various genes involved in cancer development. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is its relatively easy synthesis method, which allows for large-scale production. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit various biological activities, making it a potential candidate for the development of new therapeutics. However, one of the limitations of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide. One possible direction is the development of new analogs of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide with improved solubility and potency. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide in vivo, which will provide important information for its potential use in humans. Additionally, the study of the mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide will provide important insights into its biological activities and potential therapeutic applications. Finally, the study of the toxicity and safety of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide in vivo will be important for its potential use in humans.
Méthodes De Synthèse
The synthesis of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide involves the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction yields 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been widely studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide |
|---|---|
Formule moléculaire |
C13H9Cl2FN2O |
Poids moléculaire |
299.12 g/mol |
Nom IUPAC |
2,6-dichloro-5-fluoro-N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-2-4-8(5-3-7)17-13(19)9-6-10(16)12(15)18-11(9)14/h2-6H,1H3,(H,17,19) |
Clé InChI |
BTRUPOARDKFDQI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287596.png)
![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)



![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)


![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)
![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)

![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)